molecular formula C8H9ClO2 B8461417 1-(3-chlorophenyl)ethane-1,2-diol

1-(3-chlorophenyl)ethane-1,2-diol

Cat. No.: B8461417
M. Wt: 172.61 g/mol
InChI Key: WLWZAZBRGPMXCW-MRVPVSSYSA-N
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Description

1-(3-chlorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)ethane-1,2-diol typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-chlorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl-1,2-ethanediol
  • 4-Chlorophenyl-1,2-ethanediol
  • 3-Bromo-5-chlorophenol

Uniqueness

1-(3-chlorophenyl)ethane-1,2-diol is unique due to its specific stereochemistry and the position of the chlorine atom on the phenyl ring. This structural arrangement can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1

InChI Key

WLWZAZBRGPMXCW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CO)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-3-vinyl-benzene (1.0 g, 7.2 mmol) and potassium permanganate (1.14 g, 7.2 mmol) in methanol was added 1N sodium hydroxide. The reaction mixture was stirred at room temperature for 1.5 hours. Filtered, extracted with dichloromethane, washed with sodium bicarbonate, brine, dried. Purification by silica gel chromatography (5% methanol in dichloromethane) yielded 250.0 mg of 1-(3-chlorophenyl)ethane-1,2-diol.
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